4-Amino-3-(methylamino)benzoic acid
Description
4-Amino-3-(methylamino)benzoic acid is a benzoic acid derivative featuring an amino group at the 4-position and a methylamino group (-NHCH₃) at the 3-position of the aromatic ring.
Properties
CAS No. |
66630-74-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-3-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) |
InChI Key |
GVPYLEGOTIRSCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent pattern on the benzoic acid backbone significantly influences properties such as solubility, melting point, and reactivity. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -Br, -NO₂) increase acidity and reduce solubility in polar solvents compared to electron-donating groups (e.g., -OCH₃, -NHCH₃) .
Notes
- Direct data on this compound is sparse; comparisons are inferred from structurally related compounds.
- Substituent effects are critical in tuning solubility, bioavailability, and target affinity.
- Further studies are needed to elucidate the specific pharmacological profile of this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Amino-3-(methylamino)benzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as temperature control (e.g., maintaining 45–60°C for amination steps) and reagent selection. For example, using methylamine derivatives as nucleophiles and adjusting pH to stabilize intermediates. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel can enhance purity (>98% by HPLC) . Monitoring reaction progress with TLC or in-situ FTIR is recommended to minimize side products.
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Sequential purification steps are critical. Initial filtration removes insoluble byproducts, followed by solvent extraction (e.g., ethyl acetate for acidic compounds). High-purity isolation (>97%) can be achieved using preparative HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% formic acid. Recrystallization from hot aqueous ethanol further improves crystallinity, as evidenced by sharp melting points (169–171°C) .
Q. How should researchers validate the identity of synthesized this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C NMR peaks to reference data (e.g., aromatic protons at δ 6.8–7.5 ppm, methylamino protons at δ 2.3–2.7 ppm) .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 180.1 (M+H).
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions. X-ray crystallography can confirm crystal packing differences. For purity-driven variations, employ advanced chromatographic methods (e.g., UPLC-MS) to quantify impurities and correlate with melting point depression .
Q. What experimental strategies are recommended for probing the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Design dose-response assays using recombinant enzymes (e.g., kinases or carboxylases). Monitor inhibition via fluorogenic substrates or ADP-Glo™ assays. Include positive controls (e.g., known inhibitors) and assess IC values. For mechanistic insights, perform molecular docking simulations with software like AutoDock Vina, using the compound’s 3D structure (optimized via DFT calculations) to predict binding modes .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C under argon to prevent oxidation, as amino groups are prone to radical-mediated degradation .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Employ hyphenated techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
